

A Researcher's Guide to the Comparative Analysis of Z-D-Gln-OH

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Compound of Interest

Compound Name: Z-D-Gln-OH

Cat. No.: B554521

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For researchers, scientists, and drug development professionals, the purity and functional consistency of chemical reagents are paramount. This guide provides a comprehensive framework for the side-by-side comparison of **Z-D-Gln-OH** (N- α -Cbz-D-glutamine) from various suppliers. Due to the general lack of publicly available, direct comparative experimental data from suppliers, this guide focuses on establishing standardized protocols for in-house validation.

Z-D-Gln-OH is a protected form of the D-enantiomer of glutamine, a crucial amino acid. While L-glutamine is proteinogenic, D-amino acids play significant roles in various biological processes, including bacterial cell wall synthesis and neurotransmission.^{[1][2][3][4]} In research and pharmaceutical development, **Z-D-Gln-OH** can be utilized as a building block in peptide synthesis or as a tool to investigate pathways involving D-glutamine. Given its potential applications, ensuring the quality of **Z-D-Gln-OH** from any supplier is a critical first step.

Supplier Overview and Publicly Available Data

A survey of the market reveals several suppliers for **Z-D-Gln-OH**. The table below summarizes the publicly available information regarding the purity of the compound from a selection of these suppliers. It is important to note that this information is based on supplier specifications and not on independent, side-by-side analytical testing.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity	Analytical Method Mentioned
Key Organics	13139-52-1	C13H16N2O5	280.28	>97%	Not specified
Carbolution	13139-52-1	C13H16N2O5	280.28	≥98%	Not specified
Ruifu Chemical	13139-52-1	C13H16N2O5	280.28	>98.0%	HPLC
Santa Cruz Biotechnolog y	13139-52-1	C13H16N2O5	280.28	Not specified	Not specified
ChemBK (Marketplace)	13139-52-1	C13H16N2O5	280.28	Varies by seller	Varies by seller
ChemicalBoo k (Marketplace)	13139-52-1	C13H16N2O5	280.28	Varies by seller	Varies by seller

Experimental Protocols for Comparative Analysis

To conduct a rigorous side-by-side comparison, a standardized set of analytical and functional assays should be employed. The following protocols provide a foundation for such an evaluation.

Identity and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of **Z-D-Gln-OH** from different suppliers.

Methodology:

- Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of **Z-D-Gln-OH** from each supplier in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire a ¹H NMR spectrum for each sample on a 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single pulse.
 - Number of scans: 16 or 32 (to ensure good signal-to-noise).
 - Relaxation delay (d1): 5 seconds (to allow for full relaxation of protons for quantitative analysis).
 - Analysis:
 - Confirm the presence of characteristic peaks for **Z-D-Gln-OH** (e.g., aromatic protons of the Cbz group, protons of the glutamine backbone).
 - Integrate the peaks and compare the relative integrals to the expected proton ratios.
 - Identify any impurity peaks and quantify their percentage relative to the main compound.
- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
 - Analysis: Confirm the presence of the expected number of carbon signals corresponding to the structure of **Z-D-Gln-OH**.

Data Presentation:

Supplier	¹ H NMR Conforms to Structure?	Purity by ¹ H NMR (%)	Impurities Detected (ppm)
Supplier A	Yes/No		
Supplier B	Yes/No		
Supplier C	Yes/No		

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Z-D-Gln-OH** from different suppliers with high resolution.

Methodology:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 254 nm.
- Sample Preparation: Prepare solutions of **Z-D-Gln-OH** from each supplier at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
- Analysis:
 - Inject equal volumes of each sample.

- Calculate the purity of the main peak as a percentage of the total peak area.
- Note the retention time of the main peak and any impurity peaks.

Data Presentation:

Supplier	Retention Time (min)	Purity by HPLC (%)	Number of Impurity Peaks
Supplier A			
Supplier B			
Supplier C			

Functional Assay: Glutamine Synthetase Inhibition Assay

Objective: To assess the potential inhibitory activity of **Z-D-Gln-OH** on glutamine synthetase. As a D-amino acid derivative and a glutamine analog, it is plausible that **Z-D-Gln-OH** could interact with enzymes that metabolize glutamine.^[5] This assay serves as a functional readout to compare the biological activity of the compound from different suppliers.

Methodology:

This protocol is based on a typical colorimetric glutamine synthetase activity assay.

- Principle: Glutamine synthetase catalyzes the ATP-dependent conversion of glutamate and ammonia to glutamine. The production of ADP in this reaction can be coupled to a series of enzymatic reactions that result in a colorimetric output.
- Reagents:
 - Glutamine Synthetase enzyme.
 - Glutamate.
 - ATP.

- A commercial ADP detection kit (or components for a coupled enzyme assay, e.g., pyruvate kinase, lactate dehydrogenase, PEP, and NADH).
- **Z-D-Gln-OH** from each supplier, dissolved in a suitable buffer.

• Procedure:

- Prepare a reaction mixture containing the assay buffer, glutamate, and ATP.
- Add varying concentrations of **Z-D-Gln-OH** from each supplier to different wells of a 96-well plate. Include a control with no inhibitor.
- Initiate the reaction by adding glutamine synthetase to each well.
- Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
- Stop the reaction and measure the amount of ADP produced using the colorimetric detection system according to the manufacturer's instructions.

• Analysis:

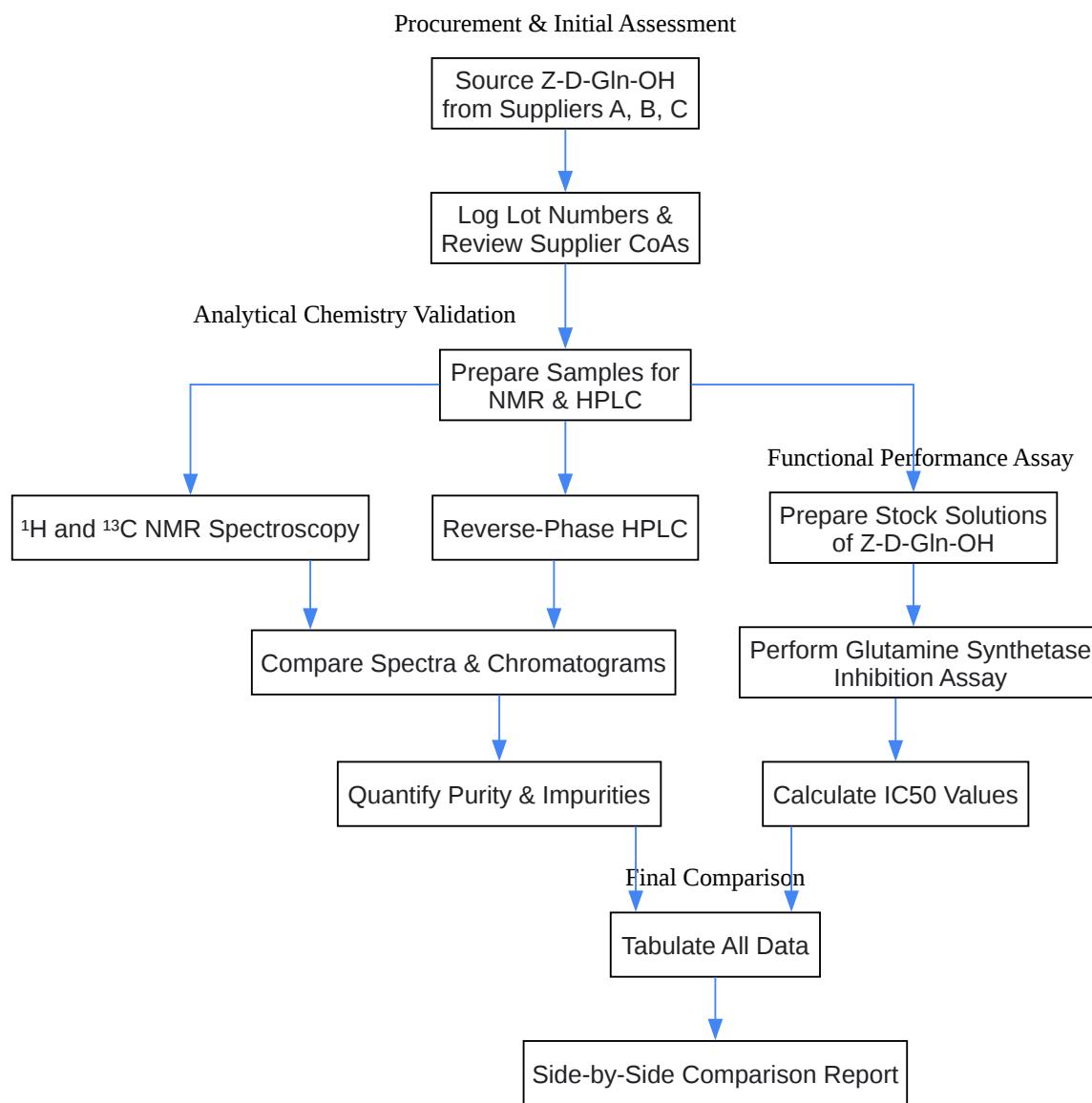
- Calculate the percentage of inhibition for each concentration of **Z-D-Gln-OH** from each supplier.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each supplier's product.

Data Presentation:

Supplier	IC50 (µM)	Maximum Inhibition (%)
Supplier A		
Supplier B		
Supplier C		

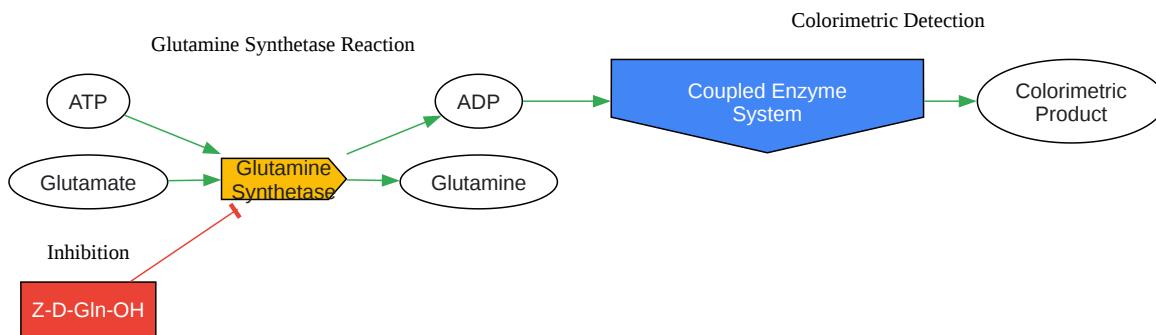
Visualizing Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.



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Caption: Experimental workflow for the comparative analysis of **Z-D-Gln-OH**.

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Caption: Principle of the glutamine synthetase inhibition assay.

Conclusion

A thorough, side-by-side comparison of **Z-D-Gln-OH** from different suppliers is essential for reproducible and reliable research. While suppliers provide some purity data, an independent verification using standardized analytical and functional assays is highly recommended. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers to make informed decisions about the most suitable source of **Z-D-Gln-OH** for their specific needs. By systematically evaluating both the chemical purity and the biological performance of the compound, researchers can ensure the integrity and validity of their experimental outcomes.

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